molecular formula C10H21Cl2FN2O B13322526 (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride

(3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride

Cat. No.: B13322526
M. Wt: 275.19 g/mol
InChI Key: VBOJUUMAUXSUJL-JXGSBULDSA-N
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Description

(3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorine atom and a tetrahydro-2H-pyran ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the tetrahydro-2H-pyran ring: This can be done through a nucleophilic substitution reaction.

    Formation of the dihydrochloride salt: This is typically achieved by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated amines with biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure could be exploited to develop new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the tetrahydro-2H-pyran ring can influence the compound’s overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine
  • (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride
  • (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine sulfate

Uniqueness

The dihydrochloride form of (3S,4R)-3-Fluoro-1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine is unique due to its enhanced solubility and stability compared to other salt forms. This makes it particularly valuable for pharmaceutical applications, where solubility and stability are critical factors.

Properties

Molecular Formula

C10H21Cl2FN2O

Molecular Weight

275.19 g/mol

IUPAC Name

(3S,4R)-3-fluoro-1-(oxan-4-yl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C10H19FN2O.2ClH/c11-9-7-13(4-1-10(9)12)8-2-5-14-6-3-8;;/h8-10H,1-7,12H2;2*1H/t9-,10+;;/m0../s1

InChI Key

VBOJUUMAUXSUJL-JXGSBULDSA-N

Isomeric SMILES

C1CN(C[C@@H]([C@@H]1N)F)C2CCOCC2.Cl.Cl

Canonical SMILES

C1CN(CC(C1N)F)C2CCOCC2.Cl.Cl

Origin of Product

United States

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